molecular formula C13H26N2O3 B2681660 Tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate CAS No. 1155269-82-1

Tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate

Cat. No.: B2681660
CAS No.: 1155269-82-1
M. Wt: 258.362
InChI Key: WXMAGSGGBIUCBY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-hydroxybutyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to enhance solubility, modulate pharmacokinetics, and serve as intermediates in drug synthesis. The hydroxybutyl moiety may improve aqueous solubility compared to purely alkyl or aromatic substituents, making this compound valuable in designing bioactive molecules .

Properties

IUPAC Name

tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11-16/h16H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMAGSGGBIUCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155269-82-1
Record name tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-hydroxybutyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of piperazine have been widely studied for their efficacy in treating central nervous system disorders, including anxiety and depression, due to their ability to modulate neurotransmitter systems .

Case Study: Antidepressant Activity
A study examined the antidepressant-like effects of piperazine derivatives, including those with hydroxybutyl substitutions. The findings indicated that these compounds exhibited significant serotonin receptor affinity, suggesting potential use as antidepressants . The presence of the tert-butyl group in the structure enhances lipophilicity, which is beneficial for crossing the blood-brain barrier.

Materials Science

Polymer Synthesis
this compound can be utilized in the synthesis of polymers, particularly those designed for drug delivery systems. The hydroxyl group can participate in further reactions to form polyurethanes or other copolymers that can encapsulate drugs and release them in a controlled manner .

Case Study: Drug Delivery Systems
Research has demonstrated that polymers derived from piperazine derivatives can improve the solubility and bioavailability of poorly soluble drugs. For example, a polymeric micelle system incorporating piperazine derivatives showed enhanced drug loading and release profiles compared to traditional methods . This application highlights the compound's versatility in improving pharmaceutical formulations.

Synthetic Intermediate

Synthesis of Complex Molecules
The compound is also employed as a building block for synthesizing more complex molecules. Its functional groups allow for versatile reactions, including nucleophilic substitutions and coupling reactions. This makes it valuable in organic synthesis for creating diverse chemical libraries for drug discovery .

Example: Synthesis of Anticancer Agents
In one notable application, this compound was used as an intermediate in synthesizing novel anticancer agents. The derivatives demonstrated significant cytotoxicity against various cancer cell lines, showcasing the potential of piperazine-based compounds in cancer therapy .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Medicinal ChemistryIntermediate for pharmaceuticalsPotential antidepressant activity via serotonin modulation
Materials SciencePolymer synthesis for drug deliveryEnhanced solubility and bioavailability of drugs
Synthetic IntermediateBuilding block for complex organic synthesisUsed in developing novel anticancer agents

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The hydroxybutyl group in the target compound enhances hydrophilicity compared to methyl (logP reduction) or trifluoromethylphenyl (increased lipophilicity) substituents.
  • Trifluoromethylphenyl () increases metabolic stability and membrane permeability due to the electron-withdrawing CF3 group.

Key Observations :

  • The target compound’s synthesis () involves a multi-step coupling reaction, contrasting with straightforward alkylation () or amination () routes for simpler analogs.
  • Sulfonamide derivatives () require specialized reagents (e.g., sulfonyl chlorides), increasing synthetic complexity.

Physicochemical and Stability Profiles

Compound Name Solubility (Predicted) Stability in Acidic Media Key Stability Issues
Target Compound Moderate (polar solvents) Stable No reported degradation
tert-Butyl 4-(triazolyl)piperazine-1-carboxylate Low (lipophilic) Unstable in gastric fluid Degrades via triazole ring cleavage
tert-Butyl 4-(benzoyl)piperazine-1-carboxylate Low (DMSO/CHCl3) Stable Hydrolysis-resistant
tert-Butyl 4-(trifluoromethylphenyl)piperazine-1-carboxylate Low (organic solvents) High CF3 group resists oxidation

Key Observations :

  • The hydroxybutyl group likely improves aqueous solubility over methyl or aromatic analogs.
  • Triazole-containing derivatives () show instability in gastric fluid, limiting oral bioavailability.

Key Observations :

  • The target compound serves primarily as a synthetic intermediate, whereas analogs like sulfonamide () and trifluoromethylphenyl () derivatives exhibit direct biological activity.
  • Hydroxybutyl ’s hydroxyl group may facilitate interactions with polar enzyme pockets, though activity data for the target compound remains unreported.

Biological Activity

Tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate, also known by its CAS number 1155269-82-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C_{14}H_{26}N_{2}O_{3}
  • Molecular Weight: 270.37 g/mol

The compound features a piperazine ring, which is a common motif in many pharmacologically active compounds, and a tert-butyl ester group that contributes to its lipophilicity and potential for oral bioavailability.

This compound exhibits its biological effects primarily through interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction can influence mood regulation and cognitive functions.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antidepressant Activity: Studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
  • Neuroprotective Effects: Preliminary data indicate that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Anti-inflammatory Properties: There is evidence suggesting that this compound could reduce inflammation markers in vitro, indicating potential applications in inflammatory conditions.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AntidepressantSerotonin receptor modulation
NeuroprotectionReduction of oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study 1: Antidepressant Effects

In a study involving mice subjected to chronic mild stress, this compound was administered at varying doses. Results indicated a significant reduction in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the brain, supporting its role as a potential antidepressant agent.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The results demonstrated that treatment with this compound significantly reduced cell death and oxidative stress markers, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's.

Case Study 3: Anti-inflammatory Activity

Research examining the anti-inflammatory properties involved treating lipopolysaccharide (LPS)-stimulated macrophages with the compound. The findings revealed a marked decrease in the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential application in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React tert-butyl piperazine-1-carboxylate with a 4-hydroxybutyl halide (e.g., bromide or chloride) in polar aprotic solvents (e.g., 1,4-dioxane) using a base like K2_2CO3_3 at 110°C for 12–24 hours. Yield optimization involves adjusting stoichiometry and reaction time .
  • Reductive amination : If starting from a ketone intermediate, reduce using LiAlH4_4 in anhydrous ether, followed by Boc protection. Monitor reaction progress via TLC .
  • Purification : Use silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization to isolate the product. Purity validation via HPLC (>95%) is critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Key Methods :

  • NMR : 1^1H and 13^13C NMR identify the tert-butyl group (δ ~1.4 ppm, singlet) and piperazine/4-hydroxybutyl protons (δ 3.2–3.8 ppm). Coupling constants confirm stereochemistry .
  • LCMS : Confirm molecular ion ([M+H]+^+) and fragmentation patterns. For example, a loss of 100 Da corresponds to Boc group cleavage .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions) using SHELX software .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of derivatives of this compound?

  • Experimental Design :

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for compound purity (≥98% via HPLC) .
  • Structural analogs : Compare activities of derivatives with varying substituents (e.g., pyridinyl vs. phenyl groups) to isolate structure-activity relationships .
  • Statistical validation : Apply ANOVA to assess significance across replicates. Replicate conflicting studies under identical conditions .

Q. What strategies enable efficient functionalization of the piperazine ring for novel derivative synthesis?

  • Methodology :

  • Boc deprotection : Treat with TFA in DCM to expose the piperazine amine for further reactions (e.g., acylations, sulfonylations) .
  • Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at the 4-position. Optimize ligand (e.g., PPh3_3) and solvent (toluene/EtOH) .
  • Solid-phase synthesis : Immobilize intermediates on resin for high-throughput derivatization, followed by cleavage and LCMS characterization .

Q. How can computational modeling predict and validate target interactions for this compound?

  • Approach :

  • Docking studies : Use AutoDock Vina to model binding to proteins (e.g., kinases, HIF prolyl-hydroxylases). Validate against X-ray structures from SHELXL-refined crystals .
  • Molecular dynamics (MD) : Simulate ligand-protein stability in GROMACS (10-ns trajectories). Analyze RMSD and binding free energy (MM-PBSA) .
  • Experimental validation : Compare predicted IC50_{50} values with enzymatic assays (e.g., fluorescence polarization for kinase inhibition) .

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